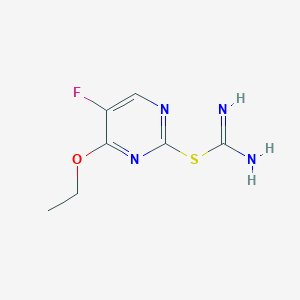
Ursodesoxycholic Acid Diformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ursodesoxycholic Acid Diformate is a derivative of Ursodeoxycholic Acid, a secondary bile acid produced in humans and other species from the metabolism of intestinal bacteria. Ursodeoxycholic Acid is known for its therapeutic applications in treating liver and gallbladder diseases. This compound is synthesized to enhance the properties and applications of Ursodeoxycholic Acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ursodesoxycholic Acid Diformate can be synthesized through various methods, including chemical and biological processes. One common method involves the biotransformation of chenodeoxycholic acid using 7α- and 7β-hydroxysteroid dehydrogenases. These enzymes catalyze the conversion of chenodeoxycholic acid to Ursodeoxycholic Acid, which can then be further modified to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using engineered bacteria such as Escherichia coli. These bacteria express the necessary enzymes to convert chenodeoxycholic acid to Ursodeoxycholic Acid, which is then chemically modified to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ursodesoxycholic Acid Diformate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of Ursodeoxycholic Acid to form 7-ketolithocholic acid, followed by reduction to produce Ursodesoxycholic Acid .
Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone. These reagents are used to enhance the stereoselectivity and efficiency of the reactions .
Major Products: The major products formed from these reactions include Ursodesoxycholic Acid and its derivatives, which can be further modified to produce this compound .
Applications De Recherche Scientifique
Ursodesoxycholic Acid Diformate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and its effects on cellular metabolism.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Ursodesoxycholic Acid Diformate exerts its effects by modifying the bile acid pool, increasing the hydrophilicity of bile acids, and reducing the cytotoxicity of bile. It also stimulates the secretion of bile, thereby alleviating cholestasis. The compound acts on various molecular targets, including transport proteins and receptors involved in bile acid metabolism .
Comparaison Avec Des Composés Similaires
- Chenodeoxycholic Acid
- Cholic Acid
- Lithocholic Acid
Comparison: Ursodesoxycholic Acid Diformate is unique in its ability to enhance the therapeutic properties of Ursodeoxycholic Acid. Unlike chenodeoxycholic acid, which is less well-tolerated in humans, this compound exhibits better efficacy and fewer side effects .
Propriétés
Numéro CAS |
6159-50-8 |
|---|---|
Formule moléculaire |
C26H40O6 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-diformyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H40O6/c1-16(4-7-23(29)30)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(31-14-27)12-17(25)13-22(24)32-15-28/h14-22,24H,4-13H2,1-3H3,(H,29,30)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1 |
Clé InChI |
LMKQATDCJXKIJD-LBSADWJPSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)




![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)

![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)

